molecular formula C18H17N3O4 B2815911 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 873082-86-1

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2815911
CAS No.: 873082-86-1
M. Wt: 339.351
InChI Key: NZGQBQPIRRCPBJ-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as other therapeutic applications.

  • Molecular Formula : C19H17N3O4
  • Molecular Weight : 351.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C

The biological activity of this compound primarily involves its interaction with various molecular targets that are crucial in disease pathways. The compound exhibits mechanisms such as:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : The compound disrupts bacterial lipid biosynthesis and other essential cellular processes .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The structural modifications of the oxadiazole scaffold enhance its cytotoxicity against various cancer cell lines. Studies have shown that compounds with this scaffold can inhibit:

  • Telomerase Activity
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase
    These interactions lead to reduced proliferation of cancer cells and increased apoptosis .
Type of Cancer Cell Line IC50 Value (µM) Mechanism of Action
Breast CancerMCF-715.0Inhibition of HDAC
Lung CancerA54912.5Telomerase inhibition
Colon CancerHCT11610.0Thymidylate synthase inhibition

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

Case Studies and Research Findings

Recent studies highlight the potential of this compound in various therapeutic contexts:

  • Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that derivatives of oxadiazoles exhibit selective cytotoxicity against cancer cells while sparing normal cells. The study found that specific structural features correlate with increased potency against breast and lung cancer cell lines .
  • Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of oxadiazole derivatives against multi-drug resistant strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating resistant infections .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)24-11-16(22)19-18-17(20-25-21-18)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGQBQPIRRCPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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